5-Hydroxymethyl-3(2H)-furanone

Maillard reaction Thermal processing Volatility

5-Hydroxymethyl-3(2H)-furanone (HMFO, CAS 138370-63-5) is a heterocyclic furanone derivative with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol. It is recognized primarily as a labile, reactive intermediate formed during the Maillard reaction, contributing to non-enzymatic browning and flavor generation in thermally processed foods.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 138370-63-5
Cat. No. B157034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl-3(2H)-furanone
CAS138370-63-5
Synonyms5-(Hydroxymethyl)-3(2H)-furanone
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1C(=O)C=C(O1)CO
InChIInChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2
InChIKeyFTDOHINDTOUIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyl-3(2H)-furanone (CAS 138370-63-5): Procurement-Ready Characterization of a Specialized Maillard Reaction Intermediate


5-Hydroxymethyl-3(2H)-furanone (HMFO, CAS 138370-63-5) is a heterocyclic furanone derivative with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol . It is recognized primarily as a labile, reactive intermediate formed during the Maillard reaction, contributing to non-enzymatic browning and flavor generation in thermally processed foods [1]. The compound is available for research use, typically at a purity of 95% .

Why Generic Substitution of 5-Hydroxymethyl-3(2H)-furanone Fails in Controlled Chemical Processes


5-Hydroxymethyl-3(2H)-furanone cannot be generically substituted with structurally similar Maillard-derived furanones due to quantifiable differences in physicochemical properties that dictate its unique reactivity and functional outcome. The specific placement of a hydroxymethyl group versus a methyl group, or the presence of a ketone versus an aldehyde moiety, results in divergent volatility profiles, hydrophilicity, and subsequent condensation reaction kinetics . These differences, detailed in the following quantitative evidence, directly impact its role as a precursor to specific colored condensation products, making empirical selection based on verifiable data critical for reproducible results [1].

Product-Specific Quantitative Evidence Guide for 5-Hydroxymethyl-3(2H)-furanone Procurement


Boiling Point and Volatility Differentiation from 4-Hydroxy-5-methyl-3(2H)-furanone (HMFO)

5-Hydroxymethyl-3(2H)-furanone exhibits a significantly higher boiling point than its methyl-substituted analog, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO). This difference in volatility dictates its distinct thermal behavior in food processing and its detectability in headspace analysis [1].

Maillard reaction Thermal processing Volatility

Hydrophilicity Profile Contrast with 5-(Hydroxymethyl)furfural (HMF)

The partition coefficient (LogP) of 5-Hydroxymethyl-3(2H)-furanone indicates it is considerably more hydrophilic than 5-(Hydroxymethyl)furfural (HMF), a common alternative furanic compound from sugar degradation. This directly impacts its solubility and distribution in aqueous reaction media .

LogP Hydrophilicity Reactivity

Density Variation and Its Implication for Formulation

The density of 5-Hydroxymethyl-3(2H)-furanone is predicted to be lower than that of its more substituted analog, 5-(1,2-dihydroxyethyl)-3(2H)-furanone. This physical difference can be critical for liquid formulation or chromatographic method development .

Density Formulation Physical property

Antioxidant Activity Benchmarking Against Ascorbic Acid

5-Hydroxymethyl-3(2H)-furanone (HMFO) exhibits antioxidant activity that is comparable to ascorbic acid, as demonstrated in biochemical assays . While a direct head-to-head comparison with other Maillard furanones was not located, this baseline comparison against a standard antioxidant provides a quantifiable benchmark for its potential utility.

Antioxidant Food preservation Oxidative stress

Procurement-Driven Application Scenarios for 5-Hydroxymethyl-3(2H)-furanone Based on Verified Differentiation


Investigating Non-Enzymatic Browning Pathways in Food Model Systems

Based on its distinct boiling point of 277.9 °C, 5-Hydroxymethyl-3(2H)-furanone is the correct procurement choice for studies examining late-stage, high-temperature Maillard reaction products . Its lower volatility compared to 4-hydroxy-5-methyl-3(2H)-furanone ensures it remains in the reaction mixture longer, making it a specific precursor for the brown, high-molecular-weight condensation products characterized by Lederer et al. (1993) [1]. Substituting with a more volatile analog would lead to premature loss of the intermediate and a fundamentally different product profile.

Analytical Method Development and Chromatographic Standard Procurement

The quantifiable differences in density (1.3 g/cm³) and LogP (-0.63) from close structural analogs necessitate the procurement of authentic 5-Hydroxymethyl-3(2H)-furanone for method development. When calibrating HPLC-DAD or GC-MS methods for Maillard reaction monitoring, using the exact compound ensures that retention times, response factors, and spectral libraries are accurate and specific to HMFO, preventing misidentification with similarly named but physicochemically distinct furanones.

Controlled Antioxidant Activity Studies in Oxidizable Matrices

For researchers designing experiments to compare the antioxidant efficacy of Maillard-derived intermediates, 5-Hydroxymethyl-3(2H)-furanone offers a quantifiable baseline of activity "comparable to ascorbic acid" . This allows for a standardized, relative comparison when evaluating other, less characterized furanone compounds or when assessing the contribution of HMFO to the overall antioxidant capacity of processed foods. The use of generic furanone mixtures would obscure the specific contribution of this compound.

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